molecular formula C14H18NO+ B1217756 Quinuclium CAS No. 740741-60-0

Quinuclium

Cat. No.: B1217756
CAS No.: 740741-60-0
M. Wt: 216.30 g/mol
InChI Key: UCKSYFRXTAWSPV-UHFFFAOYSA-N
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Description

Quinuclium, also known as 1-methyl-3-oxo-4-phenylquinuclidinium, is a quinuclidinium derivative with potential analgesic activity. It is a bicyclic compound with a molecular formula of C14H18NO and a molecular weight of 216.2988. This compound is known for its significant chronic antihypertensive activity and has been studied for its effects on blood pressure and adrenergic neurons .

Preparation Methods

Synthetic Routes and Reaction Conditions

Quinuclium can be synthesized through various methods. One common method involves the reaction of quinuclidine with benzoyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then cyclized to form this compound. The reaction conditions typically involve heating the reaction mixture to around 100°C for several hours .

Industrial Production Methods

In industrial settings, this compound is produced using a similar synthetic route but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in optimizing the production process and reducing the production cost .

Chemical Reactions Analysis

Types of Reactions

Quinuclium undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Peracetic acid is commonly used as an oxidizing agent.

    Reduction: Tin and hydrochloric acid are used for mild reduction.

    Substitution: Alkyl halides are used for alkylation reactions.

Major Products Formed

    Oxidation: this compound-N-oxide

    Reduction: 1,2,3,4-tetrahydrothis compound

    Substitution: Alkylated this compound derivatives

Mechanism of Action

Quinuclium exerts its effects by interacting with adrenergic neurons and reducing norepinephrine levels in the heart. It blocks adrenergic neurons, leading to a decrease in blood pressure and an increase in diuresis and saluresis. The exact molecular targets and pathways involved in its mechanism of action are still under investigation .

Comparison with Similar Compounds

Quinuclium is similar to other quinuclidinium derivatives such as guanethidine and quinine. it is more potent in reducing blood pressure and blocking adrenergic neurons compared to guanethidine. Unlike quinine, which is primarily used as an antimalarial drug, this compound is studied for its antihypertensive and analgesic properties .

List of Similar Compounds

  • Guanethidine
  • Quinine
  • Quinidine

This compound’s unique combination of antihypertensive and analgesic properties makes it a valuable compound for scientific research and potential therapeutic applications.

Properties

CAS No.

740741-60-0

Molecular Formula

C14H18NO+

Molecular Weight

216.30 g/mol

IUPAC Name

1-methyl-4-phenyl-1-azoniabicyclo[2.2.2]octan-3-one

InChI

InChI=1S/C14H18NO/c1-15-9-7-14(8-10-15,13(16)11-15)12-5-3-2-4-6-12/h2-6H,7-11H2,1H3/q+1

InChI Key

UCKSYFRXTAWSPV-UHFFFAOYSA-N

SMILES

C[N+]12CCC(CC1)(C(=O)C2)C3=CC=CC=C3

Canonical SMILES

C[N+]12CCC(CC1)(C(=O)C2)C3=CC=CC=C3

740741-60-0

Synonyms

1-methyl-3-keto-4-phenylquinuclidinium bromide
MA 540
quinuclium
quinuclium hemihydrate

Origin of Product

United States

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